4-Chloro-2-(2,3-dichlorophenyl)benzoic acid
Description
4-Chloro-2-(2,3-dichlorophenyl)benzoic acid is an organic compound that belongs to the class of chlorobenzoic acids. This compound is characterized by the presence of three chlorine atoms attached to a benzoic acid core. It is primarily used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Properties
IUPAC Name |
4-chloro-2-(2,3-dichlorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-7-4-5-9(13(17)18)10(6-7)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEFREQIVVFJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691194 | |
| Record name | 2',3',5-Trichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-63-5 | |
| Record name | 2',3',5-Trichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2,3-dichlorophenyl)benzoic acid typically involves the chlorination of 2-(2,3-dichlorophenyl)benzoic acid. The process can be carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is usually conducted under reflux conditions in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient chlorination. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and controlled temperature conditions are crucial to the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(2,3-dichlorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding chlorinated benzyl alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
- Substituted benzoic acids
- Chlorinated benzyl alcohols
- Carboxylate derivatives
Scientific Research Applications
4-Chloro-2-(2,3-dichlorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,3-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include the disruption of cellular processes or the inhibition of specific metabolic pathways .
Comparison with Similar Compounds
- 2,3-Dichlorobenzoic acid
- 4-Chloro-3-nitrobenzoic acid
- 2,5-Dichlorobenzoic acid
Uniqueness: 4-Chloro-2-(2,3-dichlorophenyl)benzoic acid is unique due to the presence of three chlorine atoms, which impart distinct chemical properties. This compound exhibits different reactivity patterns compared to its analogs, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
